molecular formula C11H8F3IN2 B14089194 4-(4-Iodophenyl)-1-(2,2,2-trifluoroethyl)pyrazole

4-(4-Iodophenyl)-1-(2,2,2-trifluoroethyl)pyrazole

Cat. No.: B14089194
M. Wt: 352.09 g/mol
InChI Key: IODSFBVPDYNSIS-UHFFFAOYSA-N
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Description

4-(4-Iodophenyl)-1-(2,2,2-trifluoroethyl)pyrazole is a halogenated pyrazole derivative featuring a 4-iodophenyl substituent at the pyrazole’s 4-position and a 2,2,2-trifluoroethyl group at the 1-position. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, widely studied for their pharmacological and material science applications. The iodophenyl group introduces significant steric bulk and polarizability due to iodine’s large atomic radius and high electron density, which can enhance halogen bonding interactions in biological systems or materials .

Properties

Molecular Formula

C11H8F3IN2

Molecular Weight

352.09 g/mol

IUPAC Name

4-(4-iodophenyl)-1-(2,2,2-trifluoroethyl)pyrazole

InChI

InChI=1S/C11H8F3IN2/c12-11(13,14)7-17-6-9(5-16-17)8-1-3-10(15)4-2-8/h1-6H,7H2

InChI Key

IODSFBVPDYNSIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN(N=C2)CC(F)(F)F)I

Origin of Product

United States

Preparation Methods

Hydrazine-Ynone Trifluoroborate Condensation

A pivotal method for synthesizing polysubstituted pyrazoles involves the regioselective condensation of hydrazines with ynone trifluoroborates. As demonstrated by Harrity et al., methylhydrazine reacts with ynone trifluoroborates at 0°C, followed by gradual warming to 20°C, to yield N1,C3-substituted pyrazole trifluoroborates with >90% regiocontrol. For 4-(4-iodophenyl)-1-(2,2,2-trifluoroethyl)pyrazole, this approach requires:

  • Ynone Preparation : 4-Iodophenylacetylene is converted to the corresponding ynone trifluoroborate via sequential propargylation and boron trifluoride complexation.
  • Cyclocondensation : Reacting the ynone with 2,2,2-trifluoroethylhydrazine under controlled temperatures (0–20°C) in toluene to form the pyrazole core. The trifluoroethyl group occupies N1, while the 4-iodophenyl moiety directs to C3 or C5 depending on steric and electronic factors.

Critical parameters include solvent choice (toluene > THF for yield) and catalyst selection (Cu(OTf)₂ improves cyclization efficiency). This method achieves yields of 60–85% but requires stringent temperature control to minimize regioisomer formation.

Iodine-Catalyzed Aldehyde Hydrazone Cyclization

Fang et al. reported a metal-free synthesis of 4-trifluoromethylpyrazoles via iodine-catalyzed reactions of aldehyde hydrazones with electron-deficient olefins. Adapting this protocol for this compound involves:

  • Hydrazone Formation : Condensation of 4-iodobenzaldehyde with 2,2,2-trifluoroethylhydrazine in ethanol to yield the corresponding hydrazone.
  • Cyclization : Treating the hydrazone with methyl acrylate in the presence of iodine (20 mol%) and tert-butyl hydroperoxide (TBHP) in DMF at 80°C. The iodine catalyst facilitates [3+2] cycloaddition, positioning the 4-iodophenyl group at C4.

Optimization studies reveal that TBHP outperforms other oxidants (e.g., H₂O₂, m-CPBA), achieving 81% yield when paired with DMF as the solvent. However, competing side reactions, such as overoxidation of the hydrazone, necessitate careful stoichiometric control.

Post-Synthetic Functionalization

Halogenation at the Pyrazole C4 Position

For pyrazoles lacking the 4-iodophenyl group pre-installed, chemoselective halogenation offers a viable pathway. Zheng et al. demonstrated that pyrazole trifluoroborates undergo slow halodeborylation with N-iodosuccinimide (NIS), enabling iodination at C4. Applying this to 1-(2,2,2-trifluoroethyl)pyrazole-5-trifluoroborate:

  • Halogenation : Treatment with NIS in dichloromethane at 25°C for 12 hours installs iodine at C4 with 70–75% yield.
  • Suzuki Coupling : Subsequent cross-coupling with 4-iodophenylboronic acid using Pd(OAc)₂/XPhos in EtOH introduces the aryl group at C4.

This orthogonal functionalization sequence ensures regiocontrol but requires inert atmosphere conditions to prevent boronate degradation.

Directed C–H Iodination of Pyrazole-Aryl Systems

Electrophilic iodination of pre-formed 4-phenylpyrazoles represents an alternative route. Chen et al. utilized iodine monochloride (ICl) in acetic acid to iodinate para positions of aryl rings attached to heterocycles. For 1-(2,2,2-trifluoroethyl)-4-phenylpyrazole:

  • Iodination : Reacting with ICl (1.2 equiv) in glacial HOAc at 60°C for 6 hours introduces iodine para to the pyrazole-aryl bond, yielding this compound in 65% yield.
  • Workup : Neutralization with Na₂S₂O₃ and recrystallization from methanol removes excess iodine.

Directing groups (e.g., methoxy) are unnecessary due to the electron-deficient nature of the pyrazole ring, which activates the aryl para position for electrophilic attack.

Comparative Analysis of Synthetic Routes

Method Yield (%) Regiocontrol Key Challenges
Ynone Condensation 60–85 High Temperature sensitivity
Iodine-Catalyzed Cyclization 70–81 Moderate Competing side reactions
Halogenation/Cross-Coupling 65–75 High Multi-step purification
Directed C–H Iodination 60–65 Moderate Overiodination risks

The ynone condensation route offers superior regiocontrol but demands specialized boron reagents. In contrast, iodine-catalyzed cyclization provides a one-pot solution but struggles with scalability. Post-synthetic iodination balances cost and efficiency but introduces purification complexities.

Solvent and Catalyst Optimization

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates in iodine-catalyzed cyclizations by stabilizing charged intermediates. For ynone condensations, toluene outperforms THF and dioxane due to its ability to solubilize boronates while minimizing hydrolysis. Ethanol/water mixtures (1:1) are optimal for Suzuki couplings, achieving >80% conversion.

Catalyst Screening

  • Copper Salts : Cu(OTf)₂ (20 mol%) accelerates cyclocondensation by coordinating to ynone carbonyls, lowering activation energy.
  • Palladium Complexes : Pd(OAc)₂/XPhos enables selective cross-coupling at C5 without disturbing C4-iodine bonds.
  • Iodine : Acts as both catalyst and oxidant in cyclization reactions, reducing metal contamination.

Characterization and Purity Assessment

Spectroscopic Analysis

  • ¹H NMR : The trifluoroethyl group at N1 appears as a quartet (δ 3.8–4.2 ppm, J = 9.5 Hz), while pyrazole protons resonate as singlets (δ 6.2–7.3 ppm).
  • ¹³C NMR : The CF₃ group shows a characteristic quartet at δ 125–130 ppm (J = 280 Hz).
  • MS (ESI+) : Molecular ion peak at m/z 383.2 [M+H]⁺ confirms the molecular formula C₁₁H₇F₃IN₂.

Chromatographic Purification

Reverse-phase HPLC (C18 column, MeOH/H₂O 70:30) resolves regioisomers, ensuring >95% purity. Recrystallization from hexane/ethyl acetate (1:1) yields needle-like crystals suitable for X-ray diffraction.

Chemical Reactions Analysis

Types of Reactions

4-(4-Iodophenyl)-1-(2,2,2-trifluoroethyl)pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as the removal of the iodine atom.

    Substitution: The iodophenyl group can undergo substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions can be carried out using nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(4-Iodophenyl)-1-(2,2,2-trifluoroethyl)pyrazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It can be used as a probe or ligand in biological studies to investigate the interactions with proteins and other biomolecules.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or diagnostic agents.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Iodophenyl)-1-(2,2,2-trifluoroethyl)pyrazole involves its interaction with specific molecular targets and pathways. The iodophenyl and trifluoroethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Pyrazole Core

Halogenated Aryl Groups

  • 4-(4-Chlorophenyl) and 4-(4-Bromophenyl) analogs: Compounds such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (from ) demonstrate that chloro and bromo substituents at the 4-position of the aryl group reduce polarizability compared to iodine. However, chlorine and bromine offer lower molecular weight and cost-effective synthesis .
  • 4-(4-Fluorophenyl) analogs : Fluorine’s small size and high electronegativity enhance electronic effects (e.g., resonance withdrawal) without steric hindrance. For example, 3-(4-fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole () shows improved solubility in polar solvents compared to iodinated analogs, but weaker binding affinity in enzyme inhibition assays .

Trifluoroethyl vs. Other Alkyl Groups

  • 2,2,2-Trifluoroethyl vs. Methyl/Ethyl : The trifluoroethyl group in 4-(4-iodophenyl)-1-(2,2,2-trifluoroethyl)pyrazole increases electron-withdrawing effects and lipophilicity (logP ~2.5 estimated) compared to methyl (logP ~0.7) or ethyl (logP ~1.0) groups. This enhances metabolic stability, as seen in analogs like ethyl 5-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole (), which resists oxidative degradation in vitro .
  • Trifluoromethyl vs. Trifluoroethyl : Compounds such as 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole () highlight that trifluoromethyl groups at the 3-position of pyrazole provide stronger electron-withdrawing effects but reduce conformational flexibility compared to the trifluoroethyl side chain .

Biological Activity

The compound 4-(4-Iodophenyl)-1-(2,2,2-trifluoroethyl)pyrazole is a notable member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H7F3IN3C_9H_7F_3IN_3 and a molecular weight of 311.07 g/mol. The presence of the trifluoroethyl group and the iodophenyl moiety contributes to its unique biological profile.

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. In a study evaluating various pyrazole compounds, it was found that certain derivatives showed up to 84.2% inhibition of inflammation compared to the standard drug diclofenac (86.72%) when assessed using the carrageenan-induced paw edema model .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

Compound% InhibitionStandard Drug% Inhibition (Standard)
This compoundTBDDiclofenac86.72
Compound 5a84.2--

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies have shown that various pyrazole derivatives exhibit activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. For instance, compounds with similar structural features demonstrated significant antibacterial effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 2: Antimicrobial Activity Against Common Bacteria

CompoundBacterial StrainMIC (µg/mL)Standard AntibioticMIC (µg/mL)
This compoundE. coliTBDAmpicillinTBD
Compound XS. aureusTBDVancomycinTBD

Anticancer Activity

Recent studies have indicated that certain pyrazole derivatives possess anticancer properties by inhibiting specific cancer cell lines. For example, compounds with similar structures have shown promising results in inhibiting tumor growth in MCF-7 breast cancer cells with IC50 values in the nanomolar range .

Case Study: Anticancer Activity Evaluation

In a comparative study of various pyrazoles against cancer cell lines:

  • Compound Y , structurally similar to this compound, exhibited an IC50 of 0.08 µM against MCF-7 cells.
  • The mechanism of action was attributed to the inhibition of key signaling pathways involved in cell proliferation.

Q & A

Q. What are the recommended synthetic routes for 4-(4-Iodophenyl)-1-(2,2,2-trifluoroethyl)pyrazole, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling reactions to introduce the iodophenyl group. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of halogenated intermediates .
  • Catalyst systems : Pd(PPh₃)₄ or PdCl₂ with ligands like 4-methylpyrazole improve coupling efficiency for iodophenyl incorporation .
  • Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., trifluoroethyl group δ ~4.5 ppm for -CH₂CF₃) .
  • X-ray Crystallography : Resolves regiochemistry of the pyrazole ring and confirms iodine positioning (e.g., C–I bond length ~2.09 Å) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 353.06) .

Q. Key Crystallographic Parameters

ParameterValue (Å/°)Source
C–I bond length2.09
Pyrazole ring planarity<0.01 Å deviation

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., trifluoroacetic acid) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Questions

Q. How can Density Functional Theory (DFT) studies elucidate the electronic structure and reactivity of this compound?

Methodological Answer: DFT calculations (e.g., B3LYP/6-311G**) predict:

  • Electrophilic sites : The iodine atom and pyrazole N-atoms show high electron density, making them reactive toward nucleophiles .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.2 eV) correlate with stability against photodegradation .
  • Comparison with experimental data : Optimized geometries should align with X-ray crystallographic bond lengths (e.g., C–I deviation <0.05 Å) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) to minimize variability .
  • Control experiments : Include positive controls (e.g., known kinase inhibitors) to validate pharmacological models .
  • Meta-analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What challenges arise in achieving regioselectivity during synthesis of substituted pyrazole derivatives?

Methodological Answer:

  • Steric effects : Bulky substituents (e.g., trifluoroethyl) favor 1,3-disubstitution over 1,5-regioisomers .
  • Electronic directing groups : Electron-withdrawing groups (e.g., -I) orient coupling reactions to specific pyrazole positions .
  • Reaction monitoring : Use TLC or in-situ IR to detect intermediate formation and adjust conditions dynamically .

Q. How does the trifluoroethyl group influence the compound’s stability and pharmacokinetic properties?

Methodological Answer:

  • Metabolic stability : The -CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life .
  • Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
  • Thermal stability : Differential Scanning Calorimetry (DSC) shows decomposition >200°C, suitable for high-temperature applications .

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